AEBSF inhibits serine proteases through a process called irreversible inhibition. The sulfonyl fluoride group in AEBSF reacts with the hydroxyl group (OH) of the serine residue in the active site of the enzyme. This forms a covalent bond between AEBSF and the enzyme, permanently inactivating it [].
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a water-soluble compound with the molecular formula C₈H₁₁ClFNO₂S and a molecular weight of 239.5 Da. It is known primarily as an irreversible inhibitor of serine proteases, which are enzymes that play critical roles in various biological processes, including digestion and blood coagulation. AEBSF exhibits a high specificity for serine proteases such as chymotrypsin, trypsin, thrombin, kallikrein, and plasmin, making it a valuable tool in biochemical research and applications .
The primary mechanism of action for AEBSF involves the covalent modification of the hydroxyl group of serine residues in the active sites of serine proteases. This reaction results in the formation of a stable sulfonyl enzyme derivative. The modification adds approximately 183 Da to each modified residue, effectively inhibiting the enzymatic activity of the targeted protease. AEBSF is structurally similar to other sulfonyl fluorides, such as phenylmethanesulfonyl fluoride (PMSF), but it demonstrates greater stability at lower pH levels .
AEBSF has been extensively studied for its biological activity, particularly its role in inhibiting serine proteases involved in various physiological processes. Its ability to inhibit Site-1 protease (S1P) has made it useful in cholesterol regulation studies. By selectively inhibiting S1P, AEBSF can help elucidate the downstream effects on sterol regulatory element-binding proteins (SREBP), which are crucial for lipid metabolism . Additionally, AEBSF has been shown to affect non-protease enzymes, such as acetylhydrolases, further expanding its utility in biochemical research .
The synthesis of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride typically involves several steps:
AEBSF is widely used in various fields of biological and biochemical research:
Research has indicated that AEBSF interacts not only with serine residues but also with other amino acids such as tyrosine and lysine under certain conditions. These off-target interactions can complicate experimental outcomes, particularly in sensitive proteomics applications. Therefore, while AEBSF is a powerful tool for inhibiting specific enzymes, caution must be exercised regarding its potential off-target effects .
Several compounds exhibit similarities to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride in terms of structure and function. Here are some notable examples:
Compound Name | Structure Similarity | Primary Use | Stability at Low pH |
---|---|---|---|
Phenylmethanesulfonyl fluoride | High | Serine protease inhibition | Moderate |
Benzamidine | Moderate | Serine protease inhibition | High |
N-tosyl-L-phenylalanine | Moderate | Protease inhibition | Low |
What sets AEBSF apart from these compounds is its enhanced stability at low pH levels compared to PMSF, making it more suitable for various experimental conditions where pH fluctuations may occur. Furthermore, its specific targeting of S1P provides unique insights into cholesterol regulation that other inhibitors may not offer .
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride functions as an irreversible serine protease inhibitor through covalent modification of the active-site serine residue [1] [2]. The compound belongs to the sulfonyl fluoride family and demonstrates broad-spectrum inhibitory activity against multiple serine proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins [1] [2].
The inhibition mechanism involves the formation of a stable sulfonyl enzyme derivative through nucleophilic attack by the hydroxyl group of the catalytic serine residue on the sulfonyl fluoride moiety [2] [3]. This covalent modification results in the addition of 183.0354 Da to each modified serine residue, effectively blocking the active site and preventing substrate access [1] [4]. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion serves as the leaving group, facilitated by the electrophilic nature of the sulfur center in the sulfonyl fluoride group [2] [5].
Structural studies have confirmed that the compound forms a stable covalent bond with the catalytic serine residue, with bond distances of approximately 1.6 Å observed in crystallographic structures [6]. The covalent modification is essentially irreversible under physiological conditions, as evidenced by the inability to recover enzyme function through dialysis after inhibitor binding [6]. This irreversible nature distinguishes sulfonyl fluoride inhibitors from reversible competitive inhibitors and provides sustained inhibition of target enzymes.
The specificity of covalent modification extends beyond the primary serine target to include other nucleophilic amino acid residues. Secondary modification sites include tyrosine, lysine, histidine, and threonine residues, all of which undergo the same 183 Da mass increase upon modification [4]. However, the primary inhibitory effect results from modification of the catalytic serine residue, which is essential for proteolytic activity.
The kinetic parameters of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride vary significantly across different serine proteases, reflecting both the accessibility of the active site and the chemical environment surrounding the catalytic serine residue. Comparative kinetic analysis reveals distinct inhibition rate constants for various target enzymes [2].
Enzyme | kapp/I (M⁻¹s⁻¹) | Comparison_PMSF (M⁻¹s⁻¹) | Comparison_DFP (M⁻¹s⁻¹) |
---|---|---|---|
Trypsin | 3.06 | 2.57 | 6.23 |
Chymotrypsin | 17.80 | 25.0 | 39.0 |
Plasmin | 0.32 | 0.05 | 0.19 |
Plasma Kallikrein | 0.68 | 0.07 | 0.3 |
Thrombin | 5.12 | 1.95 | 1.28 |
Glandular Kallikrein | 0.19 | 0.05 | 0.05 |
TPA | 1.19 | Not detected | Not detected |
Subtilisin A | 0.46 | Not detected | Not detected |
The apparent rate constant of inactivation (kapp/I) represents the second-order rate constant for the covalent modification reaction and provides a measure of inhibitor potency [2]. Chymotrypsin demonstrates the highest susceptibility to inhibition with a kapp/I value of 17.8 M⁻¹s⁻¹, while glandular kallikrein shows the lowest reactivity at 0.19 M⁻¹s⁻¹ [2]. These differences reflect variations in active site accessibility and the microenvironment of the catalytic serine residue.
The compound demonstrates superior inhibitory activity against plasmin, plasma kallikrein, and thrombin compared to both phenylmethylsulfonyl fluoride and diisopropyl fluorophosphate [2]. For plasmin, the inhibition rate constant is 6.4-fold higher than phenylmethylsulfonyl fluoride and 1.7-fold higher than diisopropyl fluorophosphate [2]. Similarly, plasma kallikrein inhibition shows a 9.7-fold enhancement over phenylmethylsulfonyl fluoride and 2.3-fold over diisopropyl fluorophosphate [2].
The inhibition mechanism follows pseudo-first-order kinetics under conditions where inhibitor concentration significantly exceeds enzyme concentration [5]. Time-dependent studies reveal that the covalent modification reaction proceeds through a rapid binding equilibrium followed by the irreversible covalent bond formation step [5]. For optimal inhibition, the compound exhibits a dissociation constant of 400 ± 90 nM and a covalent modification rate constant of 0.024 ± 0.002 s⁻¹ [5].
The stability and reactivity of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrate significant pH dependence, with implications for both storage conditions and biological applications [7] [8]. The compound exhibits maximum stability at pH 5.2, where minimal hydrolysis occurs over extended periods [7].
pH | Temperature (°C) | Half-life (hours) | Stability (% remaining after time) | Primary Degradation Product |
---|---|---|---|---|
5.2 | 4 | >144 | Maximum stability | Minimal hydrolysis |
7.0 | 25 | 26.6 | 50% after 6h at 37°C | 4-(aminoethyl)benzenesulfonic acid |
7.0 | 37 | 5.65 | 50% after 6h | 4-(aminoethyl)benzenesulfonic acid |
8.0 | 25 | NR | 70% after 22h at 4°C | 4-(aminoethyl)benzenesulfonic acid |
8.6 | 25 | 9.1 | NR | 4-(aminoethyl)benzenesulfonic acid |
8.6 | 37 | 2.35 | 50% after 2.35h | 4-(aminoethyl)benzenesulfonic acid |
10.0 | 25 | <1 | Rapid hydrolysis | Complete hydrolysis |
Under physiological conditions (pH 7.0, 37°C), the compound undergoes rapid hydrolysis with a half-life of approximately 6 hours [8]. The primary degradation pathway involves nucleophilic attack by hydroxyl ions on the sulfonyl fluoride group, resulting in the formation of 4-(aminoethyl)benzenesulfonic acid [8]. This hydrolysis reaction competes with the desired covalent modification of target proteins, necessitating careful consideration of timing in biological applications.
Temperature significantly influences the rate of hydrolysis, with half-lives decreasing approximately 2-fold for each 10°C increase in temperature [8]. At pH 8.6, the half-life decreases from 9.1 hours at 25°C to 2.35 hours at 37°C [8]. This temperature dependence follows Arrhenius kinetics, with higher temperatures accelerating both the desired protein modification reaction and the competing hydrolysis reaction.
The pH-dependent reactivity profile reflects the ionization state of both the inhibitor and target nucleophiles. At alkaline pH values, increased hydroxide ion concentration accelerates hydrolysis while simultaneously increasing the nucleophilicity of amino acid side chains [9]. However, the net effect typically favors hydrolysis over protein modification at pH values above 8.0 [7] [8].
Buffer composition also influences stability, with the compound demonstrating approximately 2-fold greater stability in HEPES buffer compared to phosphate-buffered saline at equivalent pH values [9]. This buffer effect likely results from differences in ionic strength and specific ion interactions that affect the solvation of the sulfonyl fluoride group.
For optimal inhibitory activity, the compound should be prepared in aqueous solution immediately before use or stored at pH 5.2 and 4°C for extended periods [7]. Under these conditions, the inhibitor retains full activity for up to 6 months, providing a practical storage solution for laboratory applications [7].